Tyrphostin 51

Übersicht

Beschreibung

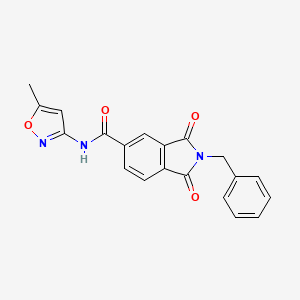

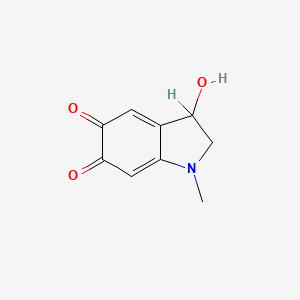

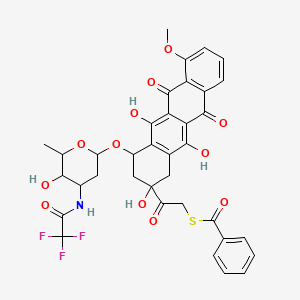

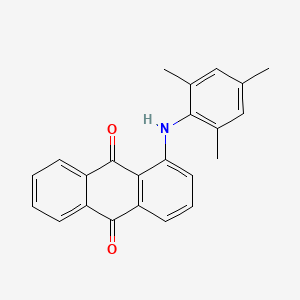

It is part of a series of compounds designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain . Tyrphostin 51 has a molecular formula of C13H8N4O3 and a molecular weight of 268.2 . It is known for its ability to inhibit phosphorylation processes in various biological systems .

Wissenschaftliche Forschungsanwendungen

Tyrphostin 51 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung von Proteintyrosinkinasen verwendet.

Industrie: Bei der Entwicklung von Kinaseinhibitoren für pharmazeutische Anwendungen eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der EGF-Rezeptorkinase hemmt . Es bindet an die Substratstelle der PTK-Domäne und verhindert die Phosphorylierung von Tyrosinresten an Zielproteinen . Diese Hemmung stört nachgeschaltete Signalwege, die an Zellproliferation und -überleben beteiligt sind . Es wurde gezeigt, dass die Verbindung die MAPK-Aktivität und -Phosphorylierung unterdrückt, was zu einem reduzierten Zellwachstum und einer reduzierten Proliferation führt .

Wirkmechanismus

Target of Action

Tyrphostin 51, also known as Tyrphostin A51, is a small molecular weight inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) kinase activity . It is designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain .

Mode of Action

This compound inhibits the phosphorylation of rat hepatic lectin 1 and prevents ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . It has been utilized to probe the role of EGF in the regulation of glycolipid sulfotransferase activity in human renal cancer cells .

Biochemical Pathways

This compound works through the MAPK signaling pathway . Inhibition of EGF receptor by this compound reduces the MAPK activity and inhibits phosphorylation and nuclear translocation of activated MAPK . It has been shown to play a pivotal role in modulation of cell growth and differentiation .

Pharmacokinetics

This compound is soluble in DMSO (50 mg/ml), yielding a clear, orange-red solution . It should be stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis .

Result of Action

Blockage of EGF receptor by this compound induces apoptosis as demonstrated by the activation of caspase-3, an executioner protease of the apoptotic pathway, and by an increased percentage of subdiploid apoptotic nuclei . These results support the hypothesis that in human luteinized granulosa cells, EGF works through the MAPK signaling pathway and that its inhibition by this compound inhibits MAPK phosphorylation and induces apoptotic nuclear changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of water in the solution may accelerate hydrolysis . Furthermore, the storage temperature (2-8°C) can affect the stability of this compound .

Biochemische Analyse

Biochemical Properties

Tyrphostin A51 plays a significant role in biochemical reactions by inhibiting the activity of protein tyrosine kinases. It interacts with enzymes such as EGFR kinase, where it binds to the substrate subsite of the protein tyrosine kinase domain, thereby inhibiting its activity . Tyrphostin A51 has also been shown to inhibit the phosphorylation of rat hepatic lectin 1 and prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . Additionally, it has been used to study the regulation of glycolipid sulfotransferase activity in human renal cancer cells .

Cellular Effects

Tyrphostin A51 has profound effects on various types of cells and cellular processes. It inhibits both basal and epidermal growth factor-induced human bone cell proliferation by reducing cellular tyrosyl phosphorylation levels . In human luteinized granulosa cells, Tyrphostin A51 inhibits the activation of the MAPK signaling pathway, leading to apoptosis . Furthermore, it has been shown to inhibit the volume-dependent release of taurine in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Tyrphostin A51 involves its action as a protein tyrosine kinase inhibitor. By binding to the substrate subsite of the protein tyrosine kinase domain, Tyrphostin A51 inhibits the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, such as the MAPK pathway, leading to reduced cell proliferation and increased apoptosis . Tyrphostin A51 also inhibits the nuclear translocation of phosphorylated MAPK, further contributing to its apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrphostin A51 can change over time. It has been observed that Tyrphostin A51 can diminish both the initial, transient contraction and subsequent sustained contractions induced by hydrogen peroxide in rat pulmonary arteries . The stability of Tyrphostin A51 in solution can be affected by the presence of water, which may accelerate hydrolysis . Long-term studies have shown that Tyrphostin A51 can maintain its inhibitory effects on protein tyrosine kinases over extended periods when stored properly .

Dosage Effects in Animal Models

The effects of Tyrphostin A51 vary with different dosages in animal models. In studies involving rat carotid models, the formulation and delivery mode of Tyrphostin A51 significantly affected its disposition and activity . Higher doses of Tyrphostin A51 have been associated with increased inhibition of protein tyrosine kinases and greater apoptotic effects . At very high doses, Tyrphostin A51 may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Tyrphostin A51 is involved in metabolic pathways that regulate protein tyrosine phosphorylation. It inhibits the activity of protein tyrosine kinases, thereby affecting the phosphorylation status of various proteins involved in signaling pathways . This inhibition can alter metabolic flux and metabolite levels, particularly in pathways regulated by epidermal growth factor receptor kinase . Tyrphostin A51’s effects on metabolic pathways are crucial for understanding its role in cellular signaling and function.

Transport and Distribution

Within cells and tissues, Tyrphostin A51 is transported and distributed through various mechanisms. It has been shown to inhibit the volume-dependent release of taurine, indicating its involvement in cellular transport processes . Additionally, Tyrphostin A51 can affect the localization and accumulation of proteins by inhibiting their phosphorylation and subsequent signaling . The distribution of Tyrphostin A51 within cells is essential for its inhibitory effects on protein tyrosine kinases.

Subcellular Localization

The subcellular localization of Tyrphostin A51 plays a critical role in its activity and function. By inhibiting the phosphorylation of target proteins, Tyrphostin A51 can affect their localization within the cell. For example, it has been shown to inhibit the nuclear translocation of phosphorylated MAPK in human luteinized granulosa cells . This inhibition can alter the activity and function of proteins involved in signaling pathways, contributing to the overall effects of Tyrphostin A51 on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin 51 involves the reaction of 3,4,5-trihydroxybenzaldehyde with malononitrile and ammonium acetate in ethanol . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The compound is then purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in batch reactors with controlled temperature and pressure conditions . The final product is purified using techniques such as crystallization, filtration, and drying .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tyrphostin 51 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann zu Chinonderivaten oxidiert werden.

Reduktion: Die Verbindung kann zu Hydrochinonderivaten reduziert werden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Cyanogruppen.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tyrphostin A51: Ein weiterer potenter Proteintyrosinkinaseinhibitor mit ähnlichen hemmenden Wirkungen auf die EGF-Rezeptorkinaseaktivität.

Tyrphostin AG-82: Identifiziert als Inhibitor von Phosphatidylinositol-5-Phosphat-4-Kinase.

Tyrphostin AG-538: Ein ATP-kompetitiver Inhibitor von PI5P4Kα.

Einzigartigkeit: Tyrphostin 51 ist einzigartig aufgrund seiner spezifischen Bindung an die Substratstelle der PTK-Domäne, die eine selektive Hemmung der EGF-Rezeptorkinaseaktivität ermöglicht . Diese Spezifität macht es zu einem wertvollen Werkzeug bei der Untersuchung von EGF-Rezeptor-vermittelten Signalwegen und der Entwicklung gezielter Therapien für Krankheiten wie Krebs .

Eigenschaften

IUPAC Name |

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UNXLUWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017104 | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-90-5, 126433-07-6 | |

| Record name | AG 183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.